1-((4-chlorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine
Description
This compound is a piperazine derivative featuring a 4-chlorophenylsulfonyl group at position 1 and a 4-fluorophenyltetrazole-methyl moiety at position 2.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O2S/c19-14-1-7-17(8-2-14)29(27,28)25-11-9-24(10-12-25)13-18-21-22-23-26(18)16-5-3-15(20)4-6-16/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUZBGUEYJHOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.83 g/mol. Its structure features a piperazine core substituted with a chlorophenyl sulfonyl group and a fluorophenyl tetrazole moiety, which may contribute to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties . For example, derivatives containing the piperazine nucleus have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its role in enhancing antibacterial activity through enzyme inhibition.
-
Anticancer Potential
- Piperazine derivatives have been explored for their anticancer effects . Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways . The presence of the tetrazole ring may enhance the interaction with cellular targets involved in cancer progression.
-
Enzyme Inhibition
- The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE suggests possible applications in treating neurodegenerative diseases like Alzheimer's . The IC50 values for related compounds indicate strong inhibitory effects, making them candidates for further development.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of synthesized piperazine derivatives, including the target compound. The results demonstrated moderate to strong activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating effective concentrations needed to inhibit bacterial growth .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of piperazine derivatives. In vitro assays revealed that compounds similar to the target compound inhibited proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Comparative Biological Activity Table
The biological activity of this compound is likely due to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
- Receptor Binding : The piperazine structure allows for binding to various receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.
- Cellular Uptake : The presence of polar functional groups enhances solubility and facilitates cellular uptake, increasing bioavailability.
Comparison with Similar Compounds
Comparative Analysis of Key Properties
Discussion of Structural and Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenylsulfonyl group in the target compound enhances electrophilicity and metabolic stability compared to methoxy or methyl derivatives .
- Tetrazole vs.
- Chloro/Fluoro Synergy : The combination of 4-Cl and 4-F substituents may optimize binding to hydrophobic pockets in biological targets, as seen in antiproliferative analogs .
Preparation Methods
Synthesis of 1-((4-Chlorophenyl)Sulfonyl)Piperazine
The foundational step in preparing the target compound involves sulfonylation of piperazine to introduce the 4-chlorophenylsulfonyl moiety. This reaction typically employs 4-chlorobenzenesulfonyl chloride and piperazine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane. A base, such as triethylamine or potassium carbonate, is utilized to neutralize hydrochloric acid generated during the reaction.
Procedure :
- Piperazine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen atmosphere.
- 4-Chlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by potassium carbonate (2.0 equiv).
- The mixture is stirred at room temperature for 12–16 hours, after which it is quenched with ice water and extracted with ethyl acetate.
- The organic layer is dried over sodium sulfate, concentrated under reduced pressure, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield 1-((4-chlorophenyl)sulfonyl)piperazine as a white solid.
Key Data :
- Yield : 78–85%
- 1H NMR (CDCl3) : δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 3.15–3.10 (m, 4H, piperazine), 2.85–2.80 (m, 4H, piperazine).
- HRMS (ESI+) : m/z calculated for C10H12ClN2O2S [M+H]+: 283.0372, found: 283.0376.
Preparation of (1-(4-Fluorophenyl)-1H-Tetrazol-5-yl)Methyl Electrophile
The tetrazole moiety is synthesized via a [3+2] cycloaddition between 4-fluorophenyl azide and a nitrile precursor, followed by functionalization to generate a reactive alkylating agent.
Tetrazole Synthesis :
- 4-Fluorophenyl azide (1.0 equiv) and acetonitrile (1.2 equiv) are heated at 80°C in toluene for 24 hours.
- The resulting 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile is reduced with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) to yield (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanol.
Conversion to Alkyl Halide :
- The methanol derivative is treated with thionyl chloride (SOCl2) in dichloromethane at 0°C for 2 hours.
- The mixture is concentrated to afford (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl chloride as a pale-yellow oil.
Key Data :
- Yield (tetrazole) : 68%
- 1H NMR (CDCl3) : δ 8.12 (dd, J = 5.6 Hz, 2H, ArH), 7.25 (t, J = 8.8 Hz, 2H, ArH), 4.85 (s, 2H, CH2).
Alkylation of Piperazine Sulfonamide
The final step involves alkylating 1-((4-chlorophenyl)sulfonyl)piperazine with the tetrazole-methyl electrophile under basic conditions.
Procedure :
- 1-((4-Chlorophenyl)sulfonyl)piperazine (1.0 equiv) and (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl chloride (1.2 equiv) are dissolved in DMF.
- Potassium carbonate (2.5 equiv) is added, and the mixture is stirred at 60°C for 8–12 hours.
- The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/hexane, 1:2) to yield the target compound.
Key Data :
- Yield : 72%
- 1H NMR (CDCl3) : δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.50 (d, J = 8.4 Hz, 2H, ArH), 7.30 (dd, J = 5.2 Hz, 2H, ArH), 7.10 (t, J = 8.8 Hz, 2H, ArH), 4.45 (s, 2H, CH2), 3.40–3.35 (m, 4H, piperazine), 2.95–2.90 (m, 4H, piperazine).
- 13C NMR (CDCl3) : δ 162.5 (C-F), 144.8 (tetrazole), 135.2, 130.1, 129.5, 128.7 (ArC), 52.4, 49.8 (piperazine), 41.2 (CH2).
Optimization and Yield Analysis
Critical parameters influencing yield include stoichiometry, solvent choice, and reaction duration. Substituting DMF with acetonitrile reduces alkylation efficiency (yield drops to 55%), while prolonged heating (>12 hours) promotes decomposition.
Table 1. Optimization of Alkylation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 72 |
| Solvent | Acetonitrile | 55 |
| Temperature | 60°C | 72 |
| Temperature | 80°C | 68 |
| Base | K2CO3 | 72 |
| Base | NaHCO3 | 63 |
Q & A
Basic: What are the critical considerations for synthesizing 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine?
Methodological Answer:
The synthesis involves multi-step reactions, including tetrazole ring formation and piperazine functionalization. Key steps include:
- Tetrazole Synthesis : React 4-fluorophenylhydrazine with sodium azide under controlled pH (5–6) and temperature (70–80°C) to form the tetrazole core .
- Piperazine Coupling : Introduce the piperazine component via nucleophilic substitution or alkylation, using reagents like 1-(4-chlorophenyl)sulfonylpiperazine. Optimize solvent polarity (e.g., DMF or THF) to enhance yield .
- Sulfonylation : React the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to install the sulfonyl group .
Monitoring : Use thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) to confirm structural integrity .
Advanced: How can conflicting spectroscopic data for intermediates be resolved during synthesis?
Methodological Answer:
Contradictions in NMR or mass spectrometry (MS) data often arise from:
- Regioisomeric Byproducts : Use 2D NMR techniques (e.g., HSQC, HMBC) to distinguish between positional isomers of the tetrazole or sulfonyl groups .
- Purity Issues : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate pure intermediates before characterization .
- Dynamic Effects : Variable temperature NMR can resolve signals obscured by conformational exchange in the piperazine ring .
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formulas .
Basic: What experimental designs are recommended for initial biological activity screening?
Methodological Answer:
Prioritize in vitro assays to evaluate:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative) at concentrations of 1–100 µM .
- Cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with cisplatin as a positive control .
- Selectivity : Include non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .
Controls : Use DMSO vehicle controls and validate results across triplicate experiments.
Advanced: How can researchers address discrepancies in reported biological activities across structural analogs?
Methodological Answer:
Discrepancies may stem from:
- Substituent Effects : Compare analogs with varying halogen (e.g., 4-fluorophenyl vs. 4-chlorophenyl) or sulfonyl groups. Perform molecular docking to predict binding affinities to targets like kinases or GPCRs .
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. ELISA) for cross-validation .
- Metabolic Stability : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Basic: What analytical techniques are essential for characterizing the final compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the integration of aromatic protons (4-fluorophenyl and 4-chlorophenyl) and piperazine methylene groups .
- HPLC-PDA : Assess purity (>95%) with a reversed-phase column (e.g., Agilent Zorbax SB-C18) and UV detection at 254 nm .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can the structure-activity relationship (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Alternative halogens (e.g., 4-bromophenyl, 3-fluorophenyl) .
- Modified sulfonyl groups (e.g., methylsulfonyl vs. phenylsulfonyl) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties (tetrazole, sulfonyl) for target binding .
- In Vivo Testing : Prioritize analogs with >50% in vitro efficacy for pharmacokinetic studies (e.g., oral bioavailability in rodent models) .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis or oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free piperazine or sulfonic acid) .
- Handling : Use gloveboxes for moisture-sensitive reactions and avoid prolonged exposure to aqueous buffers at pH > 8 .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer:
- Target Identification : Perform affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Signaling Pathways : Use Western blotting to assess phosphorylation of MAPK/ERK or PI3K/AKT pathways in treated cells .
- Cellular Imaging : Label the compound with a fluorescent tag (e.g., BODIPY) to track subcellular localization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
